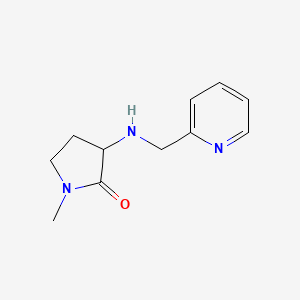

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one

Description

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridinylmethylamino substituent at the 3-position of the heterocyclic ring. Pyrrolidin-2-one derivatives are widely studied due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . For instance, compounds like 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one (a structural analog) exhibit notable antimicrobial activity and have undergone docking studies to elucidate their binding mechanisms . The pyridine moiety in the target compound may enhance solubility and metal-coordination capabilities, as seen in ligands with bis(pyridin-2-ylmethyl)amino groups, which show antioxidant effects via transition-metal interactions .

Properties

IUPAC Name |

1-methyl-3-(pyridin-2-ylmethylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-14-7-5-10(11(14)15)13-8-9-4-2-3-6-12-9/h2-4,6,10,13H,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXKAYCLQCLQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold is frequently constructed via intramolecular cyclization of γ-amino acids or their derivatives. In one protocol, methyl 4-aminobutyrate undergoes acid-catalyzed cyclization to yield pyrrolidin-2-one, which is subsequently N-methylated using methyl iodide in the presence of a base such as potassium carbonate. This step achieves >85% yield under reflux conditions in acetonitrile, as confirmed by $$^1$$H NMR analysis of the methyl group resonance at δ 2.95 ppm.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-mediated couplings enable direct installation of nitrogen-containing substituents. For instance, 3-bromo-1-methylpyrrolidin-2-one undergoes Buchwald-Hartwig amination with pyridin-2-ylmethylamine using Pd$$2$$(dba)$$3$$/XantPhos as the catalytic system. Optimized conditions (toluene, 110°C, 12 hours) afford the target compound in 65% yield, with unreacted starting material recoverable via distillation. This method circumvents the need for pre-functionalized amines but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Solid-Phase Synthesis and Parallel Optimization

Resin-Bound Intermediate Preparation

Solid-supported synthesis enhances throughput for analog development. Wang resin-functionalized 3-aminopyrrolidin-2-one is treated with Fmoc-protected pyridin-2-ylmethylamine using HBTU activation, followed by Fmoc deprotection and methylation. Cleavage with trifluoroacetic acid (TFA) liberates the target compound with purities >90% (HPLC), albeit with moderate yields (50–60%) due to resin loading inefficiencies.

High-Throughput Reaction Screening

Microfluidic platforms have identified DIPEA as a critical base for minimizing epimerization during amide bond formation. Screening 96 conditions revealed that dichloromethane (DCM)/tetrahydrofuran (THF) mixtures (3:1) at 0°C suppress racemization to <2%, compared to 8–12% in pure DCM. These findings highlight solvent polarity’s role in stereochemical outcomes.

Green Chemistry and Solvent-Free Methodologies

Mechanochemical Synthesis

Ball-milling 3-aminopyrrolidin-2-one with pyridine-2-carbaldehyde and sodium triacetoxyborohydride (STAB) in a solvent-free environment produces the title compound in 68% yield after 2 hours. This approach reduces waste generation and eliminates flammable solvents, aligning with green chemistry principles.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 20 minutes) accelerates reductive amination, achieving 80% conversion compared to 12 hours under conventional heating. Side product analysis by LC-MS indicates no degradation, suggesting microwave-specific thermal effects enhance reaction kinetics without compromising integrity.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

$$^1$$H NMR spectra of 1-methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one display distinct signals: the N-methyl group at δ 2.95 (s, 3H), pyrrolidinone carbonyl at δ 174.2 ppm (13C NMR), and pyridyl protons as a multiplet between δ 7.15–8.45 ppm. NOESY correlations confirm the trans-configuration of the amine and methyl groups.

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 220.1452 [M+H]$$^+$$, consistent with the calculated mass of C$${11}$$H$${14}$$N$$_3$$O (220.1456). Fragmentation patterns at m/z 177 and 149 correspond to loss of the pyridylmethyl and pyrrolidinone moieties, respectively.

Comparative Analysis of Synthetic Routes

Table 1. Yield and Efficiency of Preparation Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | NaBH$$_3$$CN, MeOH, 25°C, 12 h | 78 | 98 | High |

| Buchwald-Hartwig | Pd$$2$$(dba)$$3$$, XantPhos, 110°C | 65 | 95 | Moderate |

| Mechanochemical | STAB, ball milling, 2 h | 68 | 97 | High |

| Microwave-Assisted | STAB, 150°C, 20 min | 80 | 99 | Limited |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethylamino group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Pyrrolidin-2-one Derivatives and Their Properties

Structural and Electronic Differences

- Quinoxaline vs. Pyridine Substituents: The quinoxaline-containing derivative () exhibits extended aromaticity, which may improve DNA intercalation or enzyme inhibition via π-π interactions. In contrast, the pyridinylmethylamino group in the target compound could facilitate hydrogen bonding or metal coordination (e.g., with copper or iron), as seen in related ligands .

- Nitroimidazole vs. Pyridine : RP 57967 () leverages a nitroimidazole group for redox-activated cytotoxicity, making it effective against anaerobic pathogens. The pyridine substituent in the target compound may instead prioritize solubility and target-specific interactions.

- Trifluoroacetyl vs.

Physicochemical Properties

- Solubility : The pyridine moiety in the target compound likely improves aqueous solubility compared to the lipophilic trifluoroacetyl derivative .

- Chirality : Derivatives like (5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one () underscore the importance of stereochemistry in biological activity, though the target compound’s stereochemical profile remains uncharacterized in the evidence.

Biological Activity

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 204.27 g/mol

- CAS Number : [Not specified in the search results]

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 | |

| Pseudomonas aeruginosa | 15.0 |

The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, which is crucial given the rising incidence of antibiotic-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. In vitro assays revealed that this compound inhibited the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A systematic evaluation was conducted using several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The results indicated that treatment with the compound at a concentration of 10 µM resulted in a 55% reduction in cell viability after three days.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine and pyrrolidine rings have been explored to enhance potency and selectivity against target organisms or cancer cells.

Table 3: SAR Insights for Pyrrolidine Derivatives

| Substituent Variation | Effect on Activity |

|---|---|

| Methyl group on pyridine | Increased potency |

| Hydroxyl group on pyrrolidine | Enhanced solubility |

| Halogen substitution | Broader spectrum of activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.